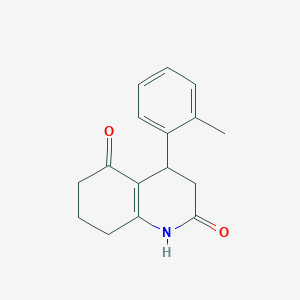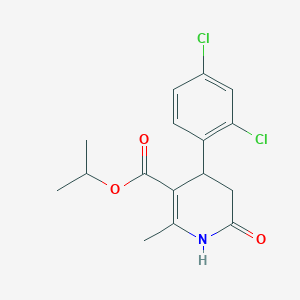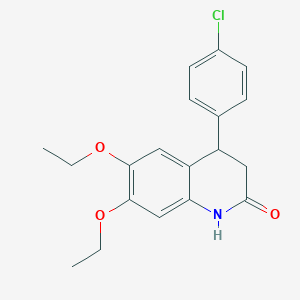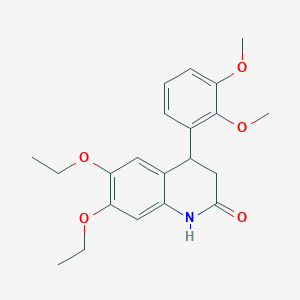
4-(2-chlorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(2-chlorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone, also known as CDEQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinolinone derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 4-(2-chlorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in the pathogenesis of various diseases. It has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
4-(2-chlorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been shown to modulate the immune system and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-chlorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for use in lab experiments, including its high yield and purity, ease of synthesis, and low toxicity. However, its limited solubility in aqueous solutions and potential for degradation under certain conditions can pose challenges in experimental design and interpretation of results.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of 4-(2-chlorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone and its potential therapeutic applications. Future studies could focus on optimizing the synthesis process, investigating its pharmacokinetics and toxicity profiles, and exploring its use in combination with other drugs for enhanced therapeutic efficacy. Additionally, the development of 4-(2-chlorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone analogs with improved properties could expand its potential applications in medicine.
Aplicaciones Científicas De Investigación
4-(2-chlorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been investigated for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, neurological disorders, and infectious diseases.
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-3-23-17-9-14-13(12-7-5-6-8-15(12)20)10-19(22)21-16(14)11-18(17)24-4-2/h5-9,11,13H,3-4,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHFNXXMELEBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CC=C3Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![methyl 4-(7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydro[1,3]dioxolo[4,5-b]acridin-10-yl)benzoate](/img/structure/B4263024.png)
![11-(3-fluorophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4263039.png)




